Product packaging for 5-(4-Methoxyphenyl)pyrazolidin-3-one(Cat. No.:CAS No. 90918-33-5)

5-(4-Methoxyphenyl)pyrazolidin-3-one

Cat. No.: B2400555
CAS No.: 90918-33-5
M. Wt: 192.218
InChI Key: KEZKHFASBRGVMY-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyrazolidin-3-one (CAS 113463-19-7) is a solid organic compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol. This pyrazolidin-3-one derivative is part of a class of compounds known for a spectrum of investigated biological activities. Pyrazolidin-3-one derivatives have been studied extensively for their anti-inflammatory properties, with some acting as key intermediates in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs) . Research indicates related structures exhibit antipyretic activity and demonstrate lipoxygenase enzyme inhibition, which is a target in inflammatory pathways . Furthermore, some analogs have been explored for their potential as cholecystokinin (CCK) receptor antagonists . The core pyrazolidin-3-one structure features a five-membered lactam ring. In closely related crystalline structures, this ring often adopts an envelope conformation and molecules can form stabilizing intermolecular N-H···O hydrogen bonds into centrosymmetric dimers in the solid state . This compound serves as a valuable building block in medicinal chemistry for the design and discovery of new therapeutic agents, particularly in the areas of inflammation and cancer research . As a research chemical, it provides a privileged scaffold for further chemical functionalization and structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. Appropriate safety data sheets should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2 B2400555 5-(4-Methoxyphenyl)pyrazolidin-3-one CAS No. 90918-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-5,9,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZKHFASBRGVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 4 Methoxyphenyl Pyrazolidin 3 One and Its Derivatives

Established Approaches for Pyrazolidinone Ring Synthesis

The construction of the pyrazolidinone ring system can be achieved through several reliable methods, primarily involving the formation of the heterocyclic ring from acyclic precursors. These methods often rely on cyclization reactions that form the nitrogen-nitrogen bond and the amide linkage of the pyrazolidinone core.

Cyclization Reactions via α,β-Unsaturated Esters

One of the most common and direct methods for the synthesis of 3-pyrazolidinones is the reaction of α,β-unsaturated esters with hydrazine (B178648) or its derivatives. researchgate.net This approach is valued for its simplicity and the ready availability of the starting materials. The general reaction involves the heating of an α,β-unsaturated ester with an excess of hydrazine hydrate (B1144303). researchgate.net

The mechanism of this reaction proceeds through an initial Michael addition of the hydrazine to the electron-deficient β-carbon of the unsaturated ester. This conjugate addition forms a β-hydrazino ester intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl carbon, followed by the elimination of an alcohol molecule (e.g., ethanol (B145695) or methanol) to yield the stable five-membered pyrazolidin-3-one (B1205042) ring.

For the synthesis of 5-(4-Methoxyphenyl)pyrazolidin-3-one, the required precursor would be an ester of 3-(4-methoxyphenyl)propenoic acid (e.g., ethyl 3-(4-methoxyphenyl)acrylate). The reaction with hydrazine hydrate under appropriate thermal conditions would lead to the desired product.

It is important to note that the reaction conditions, such as temperature and reaction time, can influence the yield and purity of the product. Side reactions, though not predominant, can occur, and thus purification of the final product is often necessary.

Formation from β-Hydroxy Esters

The synthesis begins with a β-hydroxy ester, which can be prepared through various methods, such as the reduction of a β-keto ester. The hydroxyl group is then typically activated by converting it into a sulfonate ester, for example, a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine. researchgate.net

The resulting β-sulfonyloxy ester is then treated with hydrazine hydrate. The reaction proceeds via an initial formation of a hydrazide or by direct nucleophilic substitution of the sulfonyloxy group by one of the nitrogen atoms of hydrazine, followed by an intramolecular cyclization that displaces the leaving group and forms the pyrazolidin-3-one ring. This method has been successfully employed for the synthesis of various substituted pyrazolidin-3-ones. researchgate.net

Michael Addition-Initiated Cyclizations

The Michael addition is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction that plays a crucial role in the synthesis of pyrazolidin-3-ones, particularly from α,β-unsaturated carbonyl compounds. researchgate.net This reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).

In the context of pyrazolidin-3-one synthesis, hydrazine or a substituted hydrazine acts as the Michael donor. The reaction is initiated by the nucleophilic attack of a nitrogen atom of the hydrazine on the β-carbon of the α,β-unsaturated ester. This step forms a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields a β-hydrazino ester.

This β-hydrazino ester intermediate is then poised for intramolecular cyclization. The terminal amino group of the hydrazine moiety attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate, which then collapses to form the pyrazolidin-3-one ring with the elimination of an alcohol. This tandem Michael addition-cyclization sequence is a highly effective and widely used strategy for the construction of the pyrazolidinone core.

Horner-Wadsworth-Emmons Olefination in Pyrazolidinone Construction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters. wikipedia.orgorganic-chemistry.org While the HWE reaction itself does not directly form the pyrazolidinone ring, it is a critical tool for the synthesis of the necessary α,β-unsaturated ester precursors.

The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. For the synthesis of a precursor to this compound, the reaction would be between 4-methoxybenzaldehyde (B44291) and a phosphonate ester, such as triethyl phosphonoacetate. The phosphonate is first deprotonated with a suitable base (e.g., sodium hydride, sodium ethoxide) to generate the nucleophilic phosphonate carbanion. This carbanion then adds to the aldehyde to form a β-hydroxyphosphonate intermediate, which subsequently eliminates a dialkyl phosphate (B84403) to yield the α,β-unsaturated ester.

A significant advantage of the HWE reaction is its high E-stereoselectivity, meaning it predominantly forms the trans-isomer of the α,β-unsaturated ester. wikipedia.org This stereocontrol is beneficial as the geometry of the double bond can influence the subsequent cyclization reaction with hydrazine. Once the α,β-unsaturated ester is synthesized via the HWE reaction, it can then be subjected to the cyclization conditions described in section 2.1.1 to afford the desired pyrazolidin-3-one.

Stereoselective Synthesis of Pyrazolidinone Systems

The development of stereoselective methods for the synthesis of pyrazolidinones is of significant interest, as the stereochemistry of the substituents on the ring can have a profound impact on their biological activity. The focus of these strategies is to control the formation of chiral centers, typically at the C4 and C5 positions of the pyrazolidinone ring.

Enantioselective and Diastereoselective Strategies

Enantioselective and diastereoselective approaches to pyrazolidinone synthesis aim to produce single enantiomers or diastereomers of the target molecule. This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.

One notable example involves the synthesis of non-racemic 3-pyrazolidinones starting from a chiral amino acid, such as L-phenylalanine. researchgate.net In this approach, the amino acid is first converted into a corresponding β-hydroxy ester with defined stereochemistry. The hydroxyl group is then activated, for instance by mesylation, and subsequent treatment with hydrazine or a substituted hydrazine leads to the cyclized pyrazolidin-3-one. The stereochemistry of the starting amino acid directs the formation of specific stereoisomers of the product. researchgate.net

For instance, the conversion of N-Cbz-(S)-3-phenylalanine to an isomerically pure (3R,4S)-β-hydroxy ester has been reported. researchgate.net Mesylation of this intermediate followed by cyclization with hydrazine hydrate yielded the desired pyrazolidin-3-one as a mixture of epimers at the C5 position. researchgate.net This example highlights how the stereochemistry of the precursor can be translated to the final heterocyclic product, although control at all newly formed stereocenters can sometimes be challenging.

Catalytic asymmetric synthesis is another powerful tool. Chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, can be employed to catalyze the key bond-forming reactions in an enantioselective manner. For example, an enantioselective Michael addition of a hydrazine equivalent to an α,β-unsaturated ester, catalyzed by a chiral catalyst, could in principle generate a chiral β-hydrazino ester intermediate, which would then cyclize to form an enantiomerically enriched pyrazolidin-3-one.

Data Tables

Table 1: Overview of Synthetic Methodologies for Pyrazolidin-3-ones

Methodology Precursors Key Reaction Steps Advantages Reference
Cyclization via α,β-Unsaturated Estersα,β-Unsaturated Ester, Hydrazine HydrateMichael Addition, Intramolecular CyclizationSimplicity, readily available starting materials researchgate.net
Formation from β-Hydroxy Estersβ-Hydroxy Ester, Hydrazine HydrateActivation of hydroxyl group (e.g., mesylation), Nucleophilic substitution, CyclizationUseful for sensitive substrates researchgate.netarkat-usa.org
Michael Addition-Initiated Cyclizationsα,β-Unsaturated Carbonyl, Hydrazine1,4-Conjugate Addition, Intramolecular CyclizationEfficient C-N and C=O bond formation researchgate.net
Horner-Wadsworth-Emmons OlefinationAldehyde/Ketone, Phosphonate EsterHWE reaction to form α,β-unsaturated ester, followed by cyclizationHigh E-stereoselectivity of the precursor wikipedia.org
Stereoselective SynthesisChiral Amino Acids, Chiral CatalystsUse of chiral precursors or catalysts to induce stereoselectivityAccess to enantiomerically pure or enriched products researchgate.net

Table 2: Example of Stereoselective Synthesis of a Pyrazolidin-3-one Derivative

Starting Material Key Intermediate Reaction Product Stereochemical Outcome Reference
N-Cbz-(S)-3-phenylalanine(3R,4S)-β-hydroxy esterMesylation and cyclization with hydrazine hydrate5-benzyl-4-(benzyloxycarbonylamino)pyrazolidin-3-oneMixture of epimers at C5 researchgate.net

Biocatalytic Routes to Chiral Pyrazolidinones

The development of enantiomerically pure pharmaceuticals has highlighted the importance of green and efficient synthetic methods, with biocatalysis emerging as a powerful tool. nih.gov Enzymes such as lipases, esterases, and transaminases are increasingly employed for the asymmetric synthesis of chiral molecules, including heterocyclic compounds. researchgate.netdntb.gov.ua

Biocatalytic strategies for producing chiral pyrazolidinones, while not extensively documented specifically for the 5-(4-methoxyphenyl) derivative, can be inferred from established enzymatic reactions. Key approaches include:

Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture of pyrazolidinone precursors or the pyrazolidinone itself, allowing for the separation of the unreacted, enantiopurified substrate. Lipases are particularly effective in the stereoselective hydrolysis of racemic esters, a technique that could be applied to precursors of this compound. nih.gov

Asymmetric Synthesis: Enzymes can be used to construct the chiral center during the formation of the pyrazolidinone ring. For instance, engineered transaminases can convert prochiral ketones into chiral amines with high enantiomeric excess. researchgate.netmdpi.com This methodology could be adapted for the synthesis of chiral intermediates that are then cyclized to form the desired pyrazolidinone.

Enzyme Cascades: Multi-enzyme, one-pot cascade reactions offer an efficient route to complex chiral molecules. mdpi.com A potential chemo-enzymatic cascade for a chiral pyrazolidinone derivative could involve an initial ene reductase (ERED) reaction followed by an imine reductase (IRED) step to create a chiral amine intermediate, which is then cyclized chemically. rsc.org

The table below illustrates enzymes commonly used in the synthesis of chiral pharmaceutical intermediates, which are applicable to pyrazolidinone synthesis.

Enzyme ClassReaction TypeApplication in Chiral Synthesis
Lipases/Esterases Hydrolysis, EsterificationDesymmetrization of prochiral compounds and kinetic resolution of racemic mixtures. nih.gov
Transaminases (TAs) Reductive AminationAsymmetric synthesis of chiral amines from prochiral ketones. researchgate.net
Oxidoreductases Oxidation, ReductionEnantioselective reduction of ketones or oxidation of alcohols. nih.gov
Ene Reductases (EREDs) Asymmetric ReductionReduction of activated C=C bonds to create stereocenters. rsc.org

Application of Chiral Auxiliaries in Pyrazolidinone Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. This method is a reliable and time-efficient strategy for producing enantiomerically pure compounds. rsc.org Evans' oxazolidinones are a prominent class of chiral auxiliaries used in asymmetric alkylation reactions, which have been successfully applied in the total synthesis of numerous biologically active products. rsc.org

In the context of pyrazolidinone synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of the stereocenter at the C5 position. The general process involves:

Attachment of the chiral auxiliary to an achiral substrate.

A diastereoselective reaction to create the desired stereocenter, where the steric hindrance from the auxiliary directs the approach of the reagent.

Removal of the auxiliary to yield the enantiomerically enriched product.

Commonly used chiral auxiliaries applicable for such syntheses are listed in the table below.

Chiral Auxiliary TypeExample CompoundTypical Application
Oxazolidinones (S)-4-Benzyl-2-oxazolidinoneAsymmetric alkylations, aldol (B89426) reactions. rsc.org
Ephedrine Derivatives (1R,2S)-(−)-EphedrineStereoselective protection in asymmetric synthesis.
Sulfinamide Derivatives (R)-(+)-2-Methyl-2-propanesulfinamideAsymmetric synthesis of chiral amines.
Camphor Derivatives (1S)-(+)-Camphor-10-sulfonic acidChiral resolving agent and catalyst.

Functionalization and Derivatization of the Pyrazolidinone Core

The pyrazolidinone ring possesses two nitrogen atoms (N1 and N2) that can be functionalized to modulate the compound's properties.

Selective functionalization of the N1 and N2 positions is crucial for building molecular diversity. The differing nucleophilicity of the two nitrogen atoms allows for regioselective reactions. Typically, the N1 nitrogen, being part of a hydrazide-like structure, is less nucleophilic than the N2 nitrogen.

Alkylation and arylation are common modifications. For example, selective N-methylation has been achieved using iodomethane (B122720) in a basic medium. researchgate.net The choice of base, solvent, and electrophile can influence the site of functionalization. Palladium-catalyzed cross-coupling reactions or aromatic nucleophilic substitution (SNAr) reactions are also employed to introduce substituents at these positions. researchgate.net

Reductive alkylation is a method used to introduce alkyl groups, often at nitrogen atoms. While direct reductive alkylation on the pyrazolidinone core is not extensively detailed in the provided sources, the principles can be applied. The process typically involves reacting the pyrazolidinone with an aldehyde or ketone to form an intermediate iminium ion or enamine, which is then reduced in situ by a reducing agent like sodium borohydride. researchgate.net This method can be used to synthesize N-alkylated derivatives. For instance, a related synthesis of N-substituted adamantane (B196018) derivatives involves the condensation of a key intermediate, 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine, with adamantanamine, which showcases a similar N-alkylation strategy. mdpi.com

Beyond the nitrogen atoms, substituents can be introduced onto the pyrazolidinone ring itself, although this is less common than N-functionalization. More frequently, substituted pyrazolidinones are synthesized from correspondingly substituted precursors. For instance, various 5-aryl pyrazolidin-3-ones are prepared by reacting substituted ethyl cinnamates with hydrazines. nih.govnih.govresearchgate.net

The introduction of alkyl substituents onto the heterocyclic core can be achieved through S-alkylation of related thiol-containing heterocycles, such as 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.net In this procedure, the nucleophilic sulfur atom reacts with various alkyl halides to yield a series of S-alkylated products. researchgate.net Palladium-mediated cross-coupling reactions, such as the Suzuki or Stille coupling, are also powerful tools for introducing aryl and vinyl groups onto heterocyclic systems. researchgate.net

Synthesis of Fused and Bicyclic Pyrazolidinone Systems

The synthesis of fused and bicyclic structures containing the pyrazolidinone moiety leads to conformationally constrained molecules with unique three-dimensional shapes, which are of interest in medicinal chemistry. nih.gov

Several strategies have been developed to construct these complex scaffolds:

[3+2] Cycloaddition Reactions: This is a powerful method for forming five-membered rings. The enantioselective [3+2] cycloaddition of azomethine imines with ketenes, catalyzed by alkaloids, can produce bicyclic pyrazolidinones with high enantioselectivity. dcu.ie This approach allows for the creation of complex fused ring systems in a single, highly controlled step. dcu.ie

Intramolecular Cyclization: Fused systems can be built through intramolecular reactions. A novel pathway to synthesize 3,4-fused pyrazolidinone γ-lactam bicyclic systems starts from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. researchgate.netacgpubs.org The key steps involve hydrazonation of the precursor, followed by a reduction and subsequent intramolecular cyclization to furnish the bicyclic product. researchgate.netacgpubs.org

Reactions of Nitrosulfodienes: Bicyclic structures combining fused pyrazolidine (B1218672) and sulfolane (B150427) rings have been obtained through the reaction of 2-benzylidene-3-methyl-4-nitro-3-thiolene-1,1-dioxides with hydrazine. researchgate.net

The table below summarizes some reported methods for synthesizing fused pyrazolidinone systems.

Starting MaterialsReaction TypeProduct
Azomethine imines and ketenesAlkaloid-catalyzed [3+2] cycloadditionBicyclic pyrazolidinones dcu.ie
2,3-dioxo-4-carboxy-5-(substituted)pyrrolidinesHydrazonation, reduction, intramolecular cyclization3,4-fused pyrazolidinone γ-lactam bicyclic moieties researchgate.netacgpubs.org
2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides and hydrazineCondensation/CyclizationFused pyrazolidine and sulfolane rings researchgate.net

Construction of Pyrazolo[1,2-a]pyrazoles

The synthesis of pyrazolo[1,2-a]pyrazole systems represents an important area in medicinal chemistry, with these bicyclic structures often serving as constrained peptide mimetics. researchgate.net The core of this synthesis involves the strategic formation of a new ring fused to the pyrazolidinone nitrogen atoms.

One established pathway begins with the functionalization of the pyrazolidinone ring, which can be derived from α,β-unsaturated esters or β-hydroxy esters. researchgate.net The pyrazolidinone core is first prepared, and subsequent reactions are designed to build the second pyrazole (B372694) ring. For instance, a sequence involving reductive alkylation at the N(1) position, followed by alkylation of the amidic N(2) with appropriate alkyl halides, can introduce the necessary carbon chain. researchgate.net A final intramolecular cyclization step then yields the fused pyrazolo[1,2-a]pyrazole-dione skeleton.

A notable method involves a 'ring switching' transformation where a starting material like 5,6-dihydro-2H-pyran-2-one reacts with hydrazine hydrate to form 5-(2-hydroxyethyl)pyrazolidin-3-one. researchgate.net This intermediate is then further functionalized. For example, reaction with isocyanates can yield urea (B33335) derivatives, which, after an Appel-type bromination of the alcohol and subsequent intramolecular cyclization, can lead to the formation of tetrahydropyrazolo[1,5-c]pyrimidine-2,7-diones, a related bicyclic system. researchgate.net While this specific example leads to a pyrimidine (B1678525) fusion, similar strategies of building a chain onto the pyrazolidinone and inducing cyclization are central to forming pyrazolo[1,2-a]pyrazoles.

Table 1: Key Strategies for Bicyclic Pyrazole Synthesis

Starting Material ClassKey IntermediatesSynthetic StepsTarget Core Structure
α,β-Unsaturated Esters5-Substituted Pyrazolidin-3-ones1. Pyrazolidinone formation2. N(1) and N(2) alkylation3. Intramolecular cyclizationPyrazolo[1,2-a]pyrazole
5,6-Dihydro-2H-pyran-2-one5-(2-Hydroxyethyl)pyrazolidin-3-one1. Ring switching with hydrazine2. Functional group elaboration3. Intramolecular cyclizationFused Pyrazolidinones

Synthesis of Pyrazolidinone-Fused Heterocycles

The versatile reactivity of the pyrazolidinone ring allows for its use as a scaffold to construct a wide array of fused heterocyclic systems. These syntheses often leverage the nitrogen and carbonyl functionalities within the core ring to build additional fused structures, such as pyridines, pyrimidines, and oxazoles.

A common strategy involves using a functionalized pyrazole, often derived from the oxidation of a pyrazolidinone, as the starting point. For example, 1-substituted-pyrazol-3-ols, which are readily accessible from the oxidation of the corresponding pyrazolidin-3-ones, can be O-allylated. mdpi.com Subsequent Vilsmeier-Haack formylation at the 4-position of the pyrazole ring introduces a carbaldehyde group. mdpi.com This difunctional intermediate can then undergo further reactions, such as conversion to an aldoxime followed by an intramolecular nitrile oxide cycloaddition, to generate complex fused systems like pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comnih.govoxazoles. mdpi.com

Another approach involves the construction of pyrazolo[3,4-b]pyridin-4-one derivatives. scispace.com This can be achieved through condensation reactions involving a suitably substituted pyrazoline, such as 1-(5-imino-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethanone, with various aromatic aldehydes. scispace.com Similarly, pyrazolo[3,4-d]pyrimidin-4-ones can be prepared by reacting ethyl 5-aminopyrazole-4-carboxylates with reagents like triethyl orthoformate and various amines, which act as the ring-closing agents to form the fused pyrimidine ring. lookchem.com

The synthesis of spiro-fused heterocycles is also a significant application. Routes to spiro-fused pyrazolidoylisoxazolines have been developed utilizing a nitrile oxide 1,3-dipolar cycloaddition reaction as the key step, starting from mono-substituted hydrazines or hydrazides. nih.gov

Table 2: Examples of Pyrazolidinone-Fused Heterocycles

Precursor/ScaffoldReagents/Reaction TypeFused Heterocyclic System
Pyrazol-3-ol (from Pyrazolidinone)O-allylation, Vilsmeier-Haack, INOCPyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comnih.govoxazoles mdpi.com
5-Aminopyrazole-4-carboxylateTriethyl orthoformate, AminesPyrazolo[3,4-d]pyrimidin-4-ones lookchem.com
Functionalized PyrazolineCondensation with AldehydesPyrazolo[3,4-b]pyridin-4-ones scispace.com
Substituted Hydrazides1,3-Dipolar CycloadditionSpiro-fused Pyrazolidoylisoxazolines nih.gov
5-(4-methoxyphenyl)pyrazoleStepwise modification, Cyclization mdpi.comnih.govzsmu.edu.uatriazolo[3,4-b] nih.govzsmu.edu.uanih.govthiadiazoles zsmu.edu.ua

Cascade and Multicomponent Reaction Approaches

Cascade (or domino) and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single pot with high atom economy and operational simplicity. nih.govresearchgate.net These strategies have been successfully applied to the synthesis of pyrazole-containing heterocycles.

One example is the multicomponent synthesis of pyrazolo-thiazole derivatives. nih.gov Such a reaction can combine the principles of the Hantzsch thiazole (B1198619) synthesis and the Knorr pyrazole synthesis in a single process. A reported approach utilizes bromoacetyl compounds, acetoacetyl derivatives, and thiosemicarbazides in refluxing ethanol to generate the fused pyrazolo-thiazole products in good yields. nih.gov

The synthesis of 1H-pyrazolo[3,4-b]quinolines has also been achieved via multicomponent strategies. mdpi.com One of the earliest examples involved the reaction of a 5-aminopyrazole, an aromatic aldehyde, and dimedone in boiling ethanol to yield the fused quinoline (B57606) structure. mdpi.com Another approach reacts substituted anilines, aromatic aldehydes, and a pyrazol-3-one to form the fully aromatic pyrazolo[3,4-b]quinoline system. mdpi.com

Furthermore, cascade reactions are employed in the synthesis of diverse fused systems. A cascade Ugi/Wittig cyclization, a four-component reaction, has been utilized to create polysubstituted thiazoles from aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, and thiocarboxylic acids. nih.gov While not directly starting with a pyrazolidinone, this illustrates the type of complex transformations that can be adapted for pyrazole-containing targets. The development of Ugi-Zhu/Cascade/Click strategies has also enabled the one-pot assembly of complex polyheterocyclic systems like pyrrolo[3,4-b]pyridin-5-ones. mdpi.com

Table 3: Multicomponent Reactions for Pyrazole-Containing Systems

Target SystemComponentsCatalyst/Conditions
Pyrazolo-thiazolesBromoacetyl compounds, Acetoacetyl derivatives, ThiosemicarbazidesRefluxing Ethanol nih.gov
1H-Pyrazolo[3,4-b]quinolines5-Aminopyrazole, Aromatic aldehyde, DimedoneBoiling Ethanol mdpi.com
1H-Pyrazolo[3,4-b]quinolinesSubstituted anilines, Aromatic aldehydes, Pyrazol-3-oneVaries mdpi.com
Polysubstituted ThiazolesAldehydes, Isocyanoacetate, Amines, Thiocarboxylic acidsTriethylamine nih.gov

Structural Characterization and Conformational Analysis of 5 4 Methoxyphenyl Pyrazolidin 3 One Derivatives

Spectroscopic Methods for Structure Elucidation

Spectroscopic methods are fundamental in confirming the identity and structural features of 5-(4-Methoxyphenyl)pyrazolidin-3-one derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In derivatives of this compound, both ¹H and ¹³C NMR spectra exhibit characteristic signals that confirm the presence of the key functional groups.

¹H NMR: The proton NMR spectrum typically shows a singlet for the methoxy (B1213986) (-OCH₃) group protons at a high field, generally around 3.7-3.9 ppm. mdpi.com The aromatic protons of the 4-methoxyphenyl (B3050149) ring appear as a set of doublets in the aromatic region (approximately 6.8-7.8 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons on the pyrazolidinone ring itself present as multiplets in the aliphatic region, with their exact chemical shifts and coupling patterns being dependent on the substitution and stereochemistry of the ring.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbon of the methoxy group typically appears at a high field around 55 ppm. mdpi.com The carbonyl carbon (C=O) of the pyrazolidinone ring is characteristically found at a very low field, often in the range of 165-178 ppm. Aromatic carbons are observed between 114 and 160 ppm, with the carbon attached to the methoxy group appearing at the lower end of this range.

Table 1: Typical NMR Spectroscopic Data for this compound Scaffolds

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Methoxy (Ar-OCH₃)~3.7 - 3.9 (singlet)~55
Aromatic (Ar-H)~6.8 - 7.8 (multiplets)~114 - 160
Pyrazolidinone (C=O)N/A~165 - 178
Pyrazolidinone (CH/CH₂)Variable multipletsVariable

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound derivatives, the IR spectrum is distinguished by several key absorption bands. A strong absorption band is consistently observed for the carbonyl (C=O) group of the pyrazolidinone ring, typically in the region of 1700-1710 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below this value. The C-O-C stretching of the methoxy group also gives rise to characteristic bands. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide N-HStretch~3200 - 3400
Aromatic C-HStretch~3000 - 3100
Aliphatic C-HStretch~2850 - 3000
Carbonyl C=OStretch~1700 - 1710 mdpi.com
Aromatic C=CStretch~1500 - 1615
Ether C-OStretch~1240

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to identify the different components of the molecule. The molecular ion peak [M+H]⁺ is a key feature in the mass spectra of these compounds. rsc.org

X-ray Crystallography of Substituted Pyrazolidinones

Molecular Conformation of the Pyrazolidinone Ring

Crystallographic studies consistently show that the five-membered pyrazolidinone ring in these derivatives is not planar. It typically adopts an "envelope" conformation. nih.govresearchgate.net In this conformation, four of the ring atoms are approximately coplanar, while the fifth atom is displaced from this plane.

In the structure of 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one, the carbon atom attached to the 4-methoxyphenyl ring (C5) is displaced by 0.354 (3) Å from the plane formed by the other four atoms of the ring. nih.govnih.gov Similarly, for 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one, the same carbon atom is displaced by 0.363 (3) Å from the plane of the other ring atoms, confirming the stability of this envelope conformation across different derivatives. researchgate.netnih.gov

Table 3: Pyrazolidinone Ring Conformation in Substituted Derivatives

Compound Ring Conformation Displaced Atom Displacement from Plane (Å)
1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-oneEnvelopeC50.354 (3) nih.govnih.gov
1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-oneEnvelopeC50.363 (3) researchgate.netnih.gov

Analysis of Dihedral Angles between Substituents

In 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one, the 4-isopropylphenyl ring and the 4-methoxyphenyl ring are oriented nearly perpendicular to each other, with a dihedral angle of 88.94 (3)°. nih.govnih.gov A very similar spatial arrangement is found in 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one, where the dihedral angle between the two aromatic rings is 88.61 (3)°. researchgate.netnih.gov This near-orthogonal orientation minimizes steric hindrance between the bulky aryl substituents.

Table 4: Dihedral Angles in this compound Derivatives

Compound Planes Defining Dihedral Angle Dihedral Angle (°)
1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one(4-Isopropylphenyl ring) / (4-Methoxyphenyl ring)88.94 (3) nih.govnih.gov
1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one(4-Fluorophenyl ring) / (4-Methoxyphenyl ring)88.61 (3) researchgate.netnih.gov

Characterization of Hydrogen Bonding Networks (Intramolecular and Intermolecular)

Intermolecular Hydrogen Bonding: A predominant feature in the crystal structure of pyrazolidin-3-one (B1205042) derivatives is the formation of centrosymmetric dimers through intermolecular hydrogen bonds. nih.gov In compounds such as 1-(4-isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one, molecules are linked by N—H⋯O hydrogen bonds. nih.gov This interaction typically involves the N-H group of the pyrazolidinone ring of one molecule and the carbonyl oxygen atom (C=O) of an adjacent molecule. nih.gov

Similarly, in the crystal structure of 1-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one, intermolecular N—H⋯O and C—H⋯F hydrogen bonds link the molecules, creating R₂²(8) and R₂²(18) ring motifs. nih.govresearchgate.net These interactions are considered effective in the stabilization of the crystal structure. nih.govresearchgate.net The specific geometries of these intermolecular bonds, including donor-hydrogen (D–H), hydrogen-acceptor (H⋯A), and donor-acceptor (D⋯A) distances, as well as the bond angle (D–H⋯A), are critical for defining the strength and directionality of these interactions.

Interactive Data Table: Intermolecular Hydrogen Bond Geometry in this compound Derivatives

CompoundD—H⋯AD–H (Å)H⋯A (Å)D⋯A (Å)D–H⋯A (°)Symmetry CodeRef.
1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-oneN2—H2A⋯O10.861.962.819 (4)175(i) x, -y+1/2, z+1/2 nih.gov
1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-oneN—H⋯ON/AN/AN/AN/AN/A nih.gov
(±)-5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-oneN—H⋯ON/AN/AN/AN/AN/A researchgate.net
(±)-5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-oneC—H⋯ON/AN/AN/AN/AN/A researchgate.net

Note: Specific geometric data for all interactions were not available in the cited abstracts. "N/A" indicates data not provided in the source.

Interactive Data Table: Intramolecular Hydrogen Bond Geometry in this compound Derivatives

CompoundD—H⋯AD–H (Å)H⋯A (Å)D⋯A (Å)D–H⋯A (°)Ref.
1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-oneC8—H8A⋯N20.932.442.761 (5)100 nih.gov
1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-oneC14—H14A⋯N10.932.542.887 (5)102 nih.gov
1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-oneC—H⋯NN/AN/AN/AN/A nih.gov

Note: Specific geometric data for all interactions were not available in the cited abstracts. "N/A" indicates data not provided in the source.

Insights from Weak Non-Covalent Interactions (e.g., C-H...π)

Beyond classical hydrogen bonding, weaker non-covalent interactions play a significant role in the crystal packing and stabilization of this compound derivatives. nih.govresearchgate.net Among these, C—H⋯π interactions are particularly noteworthy. These interactions involve a C-H bond pointing towards the electron-rich π-system of an aromatic ring.

While detailed geometric parameters for C—H⋯π interactions in these specific compounds are not extensively detailed in the provided search results, their presence is consistently acknowledged as a key stabilizing element in the crystal lattice. nih.govresearchgate.net

Computational and Theoretical Studies on 5 4 Methoxyphenyl Pyrazolidin 3 One Systems

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For pyrazolidinone systems, Density Functional Theory (DFT) is a commonly employed method that offers a good balance between accuracy and computational cost.

Geometric Structure:

The geometric structure of the pyrazolidinone core has been elucidated through X-ray crystallography of closely related derivatives, such as 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one and 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one. nih.govnih.gov These studies reveal that the five-membered pyrazolidinone ring is not planar but adopts an envelope conformation . nih.govnih.gov In this arrangement, one of the carbon atoms is displaced from the plane formed by the other four atoms of the ring. nih.govnih.gov

For instance, in the crystal structure of 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one, the carbon atom attached to the 4-methoxyphenyl (B3050149) group is displaced by 0.354 Å from the plane of the other ring atoms. nih.gov Similarly, in 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one, the corresponding carbon atom is displaced by 0.363 Å. nih.gov The two phenyl rings attached to the pyrazolidinone core are typically oriented at a significant dihedral angle to each other, often close to perpendicular. nih.govnih.gov In the aforementioned derivatives, these dihedral angles were found to be 88.94° and 88.61°, respectively. nih.govnih.gov

Computational methods, such as DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set, can be used to optimize the geometry of the parent 5-(4-Methoxyphenyl)pyrazolidin-3-one and predict key bond lengths, bond angles, and dihedral angles. mdpi.com These calculations would be expected to corroborate the envelope conformation observed experimentally in its derivatives.

Electronic Structure:

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential interactions. The 4-methoxyphenyl group, being an electron-donating group, is expected to influence the electronic landscape of the pyrazolidinone ring.

DFT calculations can provide valuable insights into these properties. dntb.gov.ua

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, highlighting the electronegative oxygen atom of the carbonyl group as a region of negative potential (a likely site for electrophilic attack) and the N-H group as a region of positive potential. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity. For molecules containing aromatic rings and carbonyl groups, the HOMO is often localized on the electron-rich aromatic system, while the LUMO is centered on the carbonyl group, indicating the likely sites for electron donation and acceptance, respectively.

Table 1: Selected Geometric Parameters from Crystal Structures of Related Pyrazolidinone Derivatives
Parameter1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one nih.gov1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one nih.govresearchgate.net
Pyrazolidinone Ring ConformationEnvelopeEnvelope
Displacement of C-atom from Ring Plane0.354 Å0.363 Å
Dihedral Angle Between Phenyl Rings88.94°88.61°

Conformational Landscape Analysis via Molecular Modeling

The biological activity and physical properties of a flexible molecule are governed by the ensemble of its accessible conformations. Conformational analysis aims to identify the stable low-energy conformers and the energy barriers for interconversion between them.

For this compound, the primary sources of conformational flexibility are the rotation of the 4-methoxyphenyl group and the puckering of the pyrazolidinone ring. As established by X-ray crystallography of its derivatives, the pyrazolidinone ring preferentially adopts an envelope conformation. nih.govnih.govnih.gov This conformation is a key feature of its conformational landscape.

Molecular modeling techniques can be used to explore this landscape more comprehensively. By systematically rotating the single bond connecting the 4-methoxyphenyl group to the pyrazolidinone ring and calculating the potential energy at each step, a rotational energy profile can be generated. This would reveal the most stable rotational isomers (rotamers) and the energy barriers separating them. Such studies help in understanding how the molecule might adapt its shape to fit into a biological receptor.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the formation of the pyrazolidinone ring. The synthesis of pyrazolidin-3-ones often involves the reaction of an α,β-unsaturated ester with hydrazine (B178648) or its derivatives. researchgate.netarkat-usa.org

A common synthetic route is the Michael addition of hydrazine to an acrylate, followed by an intramolecular cyclization. researchgate.net Computational studies can model this entire reaction pathway:

Locating Transition States: By calculating the potential energy surface, the transition state (TS) structures for both the initial Michael addition and the subsequent cyclization can be located. The energy of these transition states determines the activation energy of each step.

Identifying Intermediates: The calculations can confirm the structure and stability of any intermediates formed along the reaction coordinate.

For example, a computational investigation of a cascade Michael/intramolecular transamidation reaction to form pyrazolidin-3-one (B1205042) derivatives could reveal the precise sequence of bond formation and breaking, providing insights that are difficult to obtain through experimental means alone. researchgate.net Similarly, theoretical studies on related [3+2] cycloaddition reactions, which also form five-membered rings, have successfully elucidated the polar, one-step nature of the mechanism. mdpi.com These computational approaches provide a molecular-level understanding of how the this compound scaffold is assembled.

Structure-Activity Relationship (SAR) Modeling for Pyrazolidinone Scaffolds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced biological activity. ej-chem.org These studies aim to identify the key structural features (pharmacophores) of a molecule that are responsible for its interaction with a biological target.

For the pyrazolidinone scaffold, SAR studies have explored how modifications at different positions on the ring and on the phenyl substituents affect its biological profile, such as antibacterial or anti-inflammatory activity. nih.gov

Key Findings from SAR Studies on Pyrazolidinone Scaffolds:

Substituents on Phenyl Rings: The nature and position of substituents on the phenyl rings can dramatically influence activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, affecting its binding affinity to a target. nih.gov

Modifications of the Heterocyclic Ring: Even minor changes to the heterocyclic core can lead to significant changes in biological activity. nih.gov

QSAR models use statistical methods to correlate physicochemical properties or calculated molecular descriptors with biological activity. ej-chem.orgresearchgate.net For a series of pyrazolidinone analogs, various descriptors can be calculated, such as:

Electronic Descriptors: Dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices (e.g., Chi indices).

Hydrophobic Descriptors: LogP (partition coefficient). researchgate.net

A resulting QSAR equation might take the form:

Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

Such models can predict the activity of new, unsynthesized pyrazolidinone derivatives, thereby guiding synthetic efforts toward more potent compounds. ijsdr.org For instance, a QSAR study on pyrazolone (B3327878) derivatives identified that descriptors like the Chi2 index and the count of nitrogen atoms with two single bonds (SdsNcount) contributed positively to anti-inflammatory activity. This suggests that modifications affecting these parameters could lead to more potent analogs.

Table 2: General SAR Principles for Pyrazolidinone Scaffolds
Position of ModificationGeneral Observation from SAR StudiesPotential Impact
N1-substituentCrucial for potency and selectivity. nih.govAlters steric bulk, lipophilicity, and hydrogen bonding.
C5-substituent (e.g., 4-methoxyphenyl)Influences binding interactions and metabolic stability.Provides key interactions with target; methoxy (B1213986) group can be a metabolic site.
Phenyl Ring SubstituentsModulates electronic properties and can introduce new binding interactions. nih.govAffects target affinity and pharmacokinetic properties.

Advanced Applications of Pyrazolidinone Scaffolds in Modern Chemical Research

Pyrazolidinones as Chiral Building Blocks for Complex Molecules

The rigid framework of the pyrazolidinone ring makes it an excellent chiral building block for the synthesis of complex molecular architectures. The stereocenters on the pyrazolidinone ring can be used to direct the stereochemical outcome of subsequent reactions, enabling the asymmetric synthesis of elaborate molecules. Researchers have utilized pyrazolidinone scaffolds as precursors for constructing intricate fused heterocyclic systems through various advanced organic reactions.

Transition-metal-catalyzed reactions, such as C-H activation and annulation, have emerged as powerful strategies for assembling polycyclic scaffolds from pyrazolidinone precursors. researchgate.netnih.gov For instance, rhodium(III)-catalyzed C-H activation of 1-phenylpyrazolidinones, followed by annulation with reagents like vinylene carbonate or propargylic acetates, leads to the formation of complex fused structures such as pyrazolidinone-fused cinnolines and 2,3-dihydro-benzo[c] researchgate.netnih.govdiazepine derivatives. researchgate.net These methods demonstrate the utility of the pyrazolidinone core as a robust platform for generating molecular diversity.

Another powerful technique is the use of [3+2] cycloaddition reactions involving azomethine imines generated from pyrazolidinones. This approach allows for the single-step construction of complex tetracyclic fused scaffolds with high diastereoselectivity. nih.gov These reactions highlight the role of the pyrazolidinone scaffold in creating novel pseudo-natural products, which are compounds inspired by natural product fragments but possess new structural combinations. nih.gov

Synthetic StrategyReagents/CatalystsResulting Complex MoleculesReference
C-H Activation / AnnulationRh(III) catalyst, Vinylene CarbonatePyrazolidinone-fused Cinnolines researchgate.net
C-H/N-H Bond FunctionalizationRh(III) catalyst, OxadiazolonesPyrazolidinone-fused Benzotriazines nih.gov
[3+2] CycloadditionAzomethine YlidesTetracyclic Fused Scaffolds nih.gov
Cascade ReactionAlkylidenecyclopropanes, TrifluoroethanolSpirocyclopropylpyrazole Derivatives researchgate.net

Utility in the Synthesis of Peptide Mimetics and Bioisosteres

The structural rigidity and defined stereochemistry of pyrazolidinone derivatives make them ideal candidates for creating peptide mimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved stability and oral bioavailability. The pyrazolidinone scaffold can serve as a conformationally constrained dipeptide analogue, particularly in the form of azabicycloalkane amino acids. researchgate.net These structures are valuable in medicinal chemistry for designing drugs that target protein-protein interactions. researchgate.net

Furthermore, the pyrazolidinone ring can function as a bioisostere for other chemical groups. Bioisosterism is a strategy used in drug design to replace one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. nih.govdrughunter.comresearchgate.net Heterocyclic rings like pyrazolidinone can act as bioisosteres for amides, influencing properties such as hydrogen bonding capacity, metabolic stability, and solubility. nih.govnih.gov This application is crucial in the lead optimization phase of drug discovery, where fine-tuning a molecule's properties is essential for its development into a viable drug candidate. nih.govresearchgate.net

Development of Highly Functionalized Organic Compounds

The pyrazolidinone ring is not merely a static scaffold but a reactive platform for the development of highly functionalized organic compounds. The nitrogen and carbon atoms of the ring can be selectively modified to introduce a wide range of chemical functionalities. researchgate.net

Modern synthetic methodologies have enabled the efficient derivatization of the pyrazolidinone core. Cascade reactions, which involve multiple bond-forming events in a single operation, have been developed to transform simple pyrazolidinones into complex products. For example, a cascade reaction of pyrazolidinones with alkylidenecyclopropanes and trifluoroethanol can generate spirocyclopropylpyrazole derivatives, showcasing a sequence of C-N bond cleavage, cycloaddition, and nucleophilic addition. researchgate.net Similarly, formal [3+3]/[5+1] annulation reactions can achieve pyrazolidinone ring expansion and the formation of new heterocyclic systems, such as fluorinated pyridopyrimidinone derivatives. researchgate.net These advanced synthetic methods allow for the rapid construction of molecular complexity from the 5-(4-methoxyphenyl)pyrazolidin-3-one template, providing access to novel chemical space for various applications.

Application as Research Tools for Investigating Chemical Pathways and Molecular Recognition

Detailed structural analysis of this compound and its derivatives provides fundamental insights into molecular conformation and intermolecular interactions, which are critical for understanding chemical pathways and molecular recognition. X-ray crystallography studies have been instrumental in elucidating the three-dimensional structure of these compounds.

These studies reveal that the five-membered pyrazolidinone ring typically adopts an envelope conformation. nih.govnih.govnih.gov In this conformation, one of the carbon atoms is displaced from the plane formed by the other four ring atoms. nih.govnih.govnih.gov For instance, in derivatives like 1-(4-isopropyl-phenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one, the carbon atom attached to the 4-methoxyphenyl (B3050149) ring is displaced by 0.354 Å from the plane of the other atoms in the ring. nih.govnih.gov

The precise geometry and orientation of substituents, as well as the nature of non-covalent interactions, are key aspects revealed by these studies. In the crystal structures of these compounds, intermolecular N-H···O hydrogen bonds often link molecules into centrosymmetric dimers. nih.govnih.gov This self-assembly is a classic example of molecular recognition, where molecules selectively bind to each other through specific interactions. The study of these interactions is fundamental to fields such as supramolecular chemistry and drug design, where understanding how molecules interact with each other and with biological targets is paramount. The this compound scaffold thus serves as a model system for investigating these fundamental principles.

CompoundPyrazolidinone Ring ConformationKey Intermolecular InteractionDihedral Angle Between Phenyl RingsReference
1-(4-Isopropyl-phenyl)-5-(4-methoxy-phenyl)pyrazolidin-3-oneEnvelopeN-H···O hydrogen bonds forming centrosymmetric dimers88.94° nih.govnih.gov
1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-oneEnvelopeN-H···O and C-H···F hydrogen bonds88.61° nih.govresearchgate.net

Q & A

Q. Table 1: Representative Synthetic Methods

MethodKey Reagents/ConditionsYield RangeReference
Condensation with 4-aminoantipyrineAromatic acid chlorides, reflux60–75%
Chiral DMAP-catalyzed synthesisFluxional DMAP catalysts, chiral intermediates50–80%
Benzimidazole-functionalizationAlkylation, cyclization, HPLC purification40–70%

How is the structural characterization of this compound performed?

Basic
Structural elucidation employs:

  • Spectroscopic techniques :
    • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
    • NMR : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns. For example, the crystal structure of 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one was determined using SHELX software, revealing a planar pyrazolidinone core .

What biological activities have been reported for pyrazolidin-3-one derivatives?

Basic
Pyrazolidin-3-one derivatives exhibit diverse bioactivities:

  • Antimicrobial : Derivatives with 4-(1H-benzo[d]imidazol-1-yl) substituents show efficacy against E. coli, S. aureus, and C. albicans .
  • Anti-inflammatory/anticancer : Hybrid structures (e.g., indole-pyrazolone) are predicted via computational models to target enzymes like cyclooxygenase-2 .

Q. Table 2: Biological Activity Highlights

Derivative StructureActivityTest ModelReference
5-(4-Methoxyphenyl)-benzimidazoleAntibacterial (MIC: 8–32 µg/mL)Disc diffusion assay
Indole-pyrazolone hybridPredicted anti-inflammatoryMolecular docking

How can X-ray crystallography aid in the structural determination of this compound derivatives?

Advanced
X-ray crystallography provides atomic-level insights:

  • Software tools : SHELX programs refine crystal structures by analyzing diffraction data, resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen-bonding networks) .
  • Case study : The title compound’s crystal structure (CIF file: CCDC 733180) confirmed a dihedral angle of 84.6° between the fluorophenyl and methoxyphenyl rings, influencing packing efficiency .

What strategies are employed to analyze structure-activity relationships (SAR) for optimizing biological activity?

Advanced
SAR studies involve:

  • Systematic substituent variation : Comparing derivatives with electron-withdrawing (e.g., Cl) vs. electron-donating (e.g., OCH₃) groups. For example, 4-chlorophenyl derivatives (MIC: 16 µg/mL) showed higher antimicrobial activity than methoxy analogs (MIC: 32 µg/mL) .
  • Computational modeling : Molecular docking predicts binding affinities to targets (e.g., C. albicans CYP51), guiding synthetic prioritization .

How can enantioselective synthesis be achieved for chiral pyrazolidin-3-one derivatives?

Advanced
Enantioselective methods include:

  • Chiral DMAP catalysts : Fluxionally chiral DMAP catalysts induce asymmetry during pyrazolidinone formation, achieving enantiomeric excess (ee) >90% .
  • Resolution techniques : Chiral HPLC separates racemic mixtures, validated by circular dichroism (CD) spectroscopy .

How to address contradictions in biological activity data across different studies?

Advanced
Resolving discrepancies requires:

  • Standardized assays : Replicate experiments under controlled conditions (e.g., fixed inoculum size, incubation time) .
  • Meta-analysis : Compare substituent effects across studies. For instance, 4-methoxyphenyl derivatives may show variable activity due to differences in bacterial strain virulence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.